molecular formula C25H29ClN2O5 B265341 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265341
M. Wt: 473 g/mol
InChI Key: PHNBFXXCEKQRHX-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been studied extensively in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and neuroscience. In

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to work by modulating various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate various neurotransmitter systems in the brain. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. This compound is readily available and can be synthesized using standard laboratory techniques. It is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It also has limited solubility in some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of this compound as a new drug for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another potential direction is the study of the mechanism of action of this compound in more detail, to better understand how it modulates various neurotransmitter systems in the brain. Additionally, the synthesis of analogs of this compound could lead to the development of new drugs with improved properties and efficacy.

Synthesis Methods

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-chloro-4-ethoxybenzoic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then condensed with 3-methoxyphenylacetic acid in the presence of a base such as sodium hydride (NaH) to yield the final product.

Scientific Research Applications

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs for various diseases. In neuroscience, this compound has been studied for its potential as a cognitive enhancer and for its ability to modulate neurotransmitter systems.

properties

Product Name

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H29ClN2O5

Molecular Weight

473 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O5/c1-5-33-20-11-10-17(15-19(20)26)23(29)21-22(16-8-6-9-18(14-16)32-4)28(25(31)24(21)30)13-7-12-27(2)3/h6,8-11,14-15,22,29H,5,7,12-13H2,1-4H3/b23-21+

InChI Key

PHNBFXXCEKQRHX-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OC)/[O-])Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OC)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.